3-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-oxopropanenitrile
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Overview
Description
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-oxopropanenitrile is a chemical compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-oxopropanenitrile typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-yl derivatives: These compounds share a similar pyrazole core structure but differ in their functional groups.
3-(1H-pyrazol-1-yl)-3-oxopropanenitrile: This compound is structurally similar but lacks the dimethyl substitutions on the pyrazole ring.
Uniqueness
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-oxopropanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C8H9N3O/c1-6-5-7(11(2)10-6)8(12)3-4-9/h5H,3H2,1-2H3 |
InChI Key |
PAEJJMPCRJQRKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)CC#N)C |
Origin of Product |
United States |
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